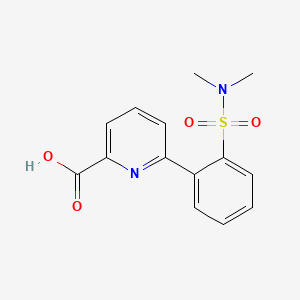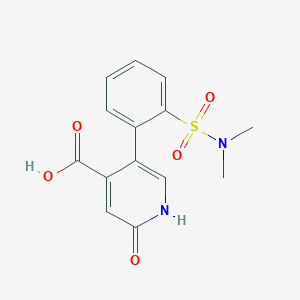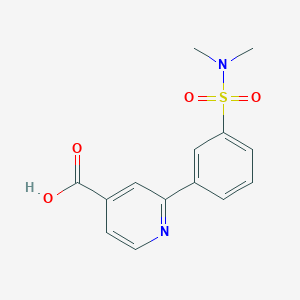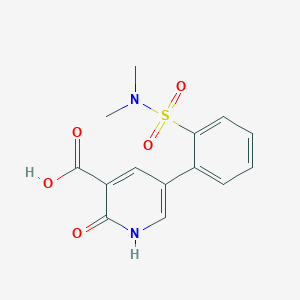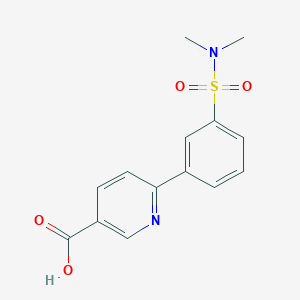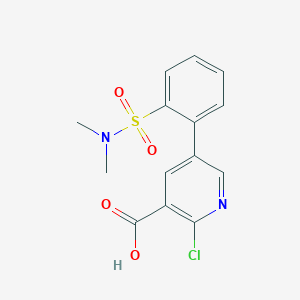
2-Chloro-5-(2-N,N-dimethylsulfamoylphenyl)nicotinic acid, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-5-(2-N,N-dimethylsulfamoylphenyl)nicotinic acid (2C5DMSNA) is a chemical compound that is widely used in scientific research. It is a highly effective reagent for synthesizing a variety of compounds and has a wide range of applications in laboratory experiments. 2C5DMSNA is a white solid, with a melting point of 95°C, and is available commercially in a 95% purity grade.
Applications De Recherche Scientifique
2-Chloro-5-(2-N,N-dimethylsulfamoylphenyl)nicotinic acid, 95% is widely used in scientific research, primarily as a reagent for synthesizing a variety of compounds. It is also used as a catalyst for a variety of reactions, including the synthesis of heterocyclic compounds, the synthesis of peptides, and the synthesis of polymers. In addition, 2-Chloro-5-(2-N,N-dimethylsulfamoylphenyl)nicotinic acid, 95% is used as a reagent in the synthesis of pharmaceuticals, including antibiotics and antifungal agents.
Mécanisme D'action
2-Chloro-5-(2-N,N-dimethylsulfamoylphenyl)nicotinic acid, 95% acts as a nucleophilic reagent, which means that it is capable of forming covalent bonds with other molecules. This is accomplished by the formation of a covalent bond between the sulfur atom of the dimethylsulfamoyl group and the nitrogen atom of the nicotinic acid group. This covalent bond is then used to form a variety of different compounds.
Biochemical and Physiological Effects
2-Chloro-5-(2-N,N-dimethylsulfamoylphenyl)nicotinic acid, 95% has been found to have a number of biochemical and physiological effects. In laboratory experiments, it has been found to have an anti-inflammatory effect, and to inhibit the growth of certain bacteria and fungi. In addition, it has been found to have an inhibitory effect on the activity of certain enzymes, and to modulate the activity of certain hormones.
Avantages Et Limitations Des Expériences En Laboratoire
2-Chloro-5-(2-N,N-dimethylsulfamoylphenyl)nicotinic acid, 95% is a highly effective reagent for synthesizing a variety of compounds, and has a wide range of applications in laboratory experiments. It is relatively easy to use, and can be used to synthesize a variety of compounds in a relatively short period of time. However, it is important to note that 2-Chloro-5-(2-N,N-dimethylsulfamoylphenyl)nicotinic acid, 95% is a highly reactive compound, and should be handled with care.
Orientations Futures
The potential applications of 2-Chloro-5-(2-N,N-dimethylsulfamoylphenyl)nicotinic acid, 95% are vast, and there are a number of areas that could benefit from further research. For example, further research could be conducted on the biochemical and physiological effects of 2-Chloro-5-(2-N,N-dimethylsulfamoylphenyl)nicotinic acid, 95%, as well as its potential therapeutic applications. In addition, further research could be conducted on the synthesis of more complex compounds using 2-Chloro-5-(2-N,N-dimethylsulfamoylphenyl)nicotinic acid, 95% as a reagent. Finally, further research could be conducted on the development of more efficient methods for synthesizing 2-Chloro-5-(2-N,N-dimethylsulfamoylphenyl)nicotinic acid, 95%.
Méthodes De Synthèse
2-Chloro-5-(2-N,N-dimethylsulfamoylphenyl)nicotinic acid, 95% can be synthesized by a number of methods. The most common method is the reaction of 2-chloro-5-nitrobenzene-1-sulfonamide with dimethylsulfoxide (DMSO) and sodium hydroxide. This reaction is carried out in a three-step process, which involves the formation of the intermediate compound 2-chloro-5-(2-dimethylsulfamoylphenyl)nicotinic acid, followed by the addition of a base, and finally the addition of a reducing agent. The resulting product is then purified and crystallized.
Propriétés
IUPAC Name |
2-chloro-5-[2-(dimethylsulfamoyl)phenyl]pyridine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClN2O4S/c1-17(2)22(20,21)12-6-4-3-5-10(12)9-7-11(14(18)19)13(15)16-8-9/h3-8H,1-2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEYPKUQLTKTIDJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=CC=C1C2=CC(=C(N=C2)Cl)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






